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Compound of Interest

Compound Name: 1-Nonene

Cat. No.: B085954

This document provides an in-depth analysis of 1-nonene using fundamental spectroscopic
techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS). It is intended for researchers and professionals in the fields of
chemistry and drug development, offering detailed data, experimental protocols, and a
conceptual overview of how these methods elucidate the molecular structure of 1-nonene.

Molecular Structure of 1-Nonene

1-Nonene (C9H18) is an alpha-olefin, a linear alkene with a carbon-carbon double bond at the
primary or C1 position.[1] Its structure consists of a nine-carbon chain, with the first two
carbons linked by a double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule. For 1-nonene, both *H and 3C NMR provide distinct signals that correspond to the
unique chemical environments of the hydrogen and carbon atoms in the structure.

'H NMR Spectroscopic Data

The *H NMR spectrum of 1-nonene displays characteristic signals for its vinyl and aliphatic
protons. The spectrum is typically recorded in a solvent like deuterated chloroform (CDCIs3).[2]
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] Chemical Shift (d) in o Coupling Constant

Proton Assignment Multiplicity .
ppm (J) in Hz

H1 (a, a) ~4.90 - 5.05 Multiplet
H2 (b) ~5.75-5.85 Multiplet (ddt)
H3 ~2.04 Quartet ~7
H4-H8 (chain CH-2) ~1.20-1.40 Multiplet
H9 (CHs) ~0.88 Triplet ~7

Note: Chemical shifts are approximate and can vary slightly based on solvent and spectrometer
frequency.

3C NMR Spectroscopic Data

The 13C NMR spectrum provides information about the carbon backbone of 1-nonene. Due to
the low natural abundance of 13C, spectra are often acquired with broadband proton
decoupling, resulting in a spectrum of singlets for each unique carbon atom.[3]

Carbon Assignment Chemical Shift () in ppm
C1 (=CH>) ~114.1

C2 (=CH) ~139.2

C3 ~33.9

C4 ~29.1

C5 ~29.5

C6 ~29.2

c7 ~31.9

C8 ~22.7

C9 (CHs) ~14.1
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Note: Data is typically referenced to Tetramethylsilane (TMS) at O ppm. The spectrum is often
recorded in CDCls.[4][5]

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a liquid sample like 1-nonene is as follows:

o Sample Preparation: A small amount of 1-nonene (typically 5-25 mg for *H, 20-100 mg for
13C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCI3) in a
standard 5 mm NMR tube. A small quantity of TMS is often added as an internal standard for
chemical shift referencing (0O ppm).

 Instrumentation: The data is acquired on a high-field NMR spectrometer, such as a 400 or
500 MHz instrument.[6]

e 1H NMR Acquisition:
o The spectrometer is tuned to the proton frequency.
o A standard one-pulse experiment is typically used.

o Key parameters include a spectral width of approximately 12-15 ppm, an acquisition time
of 2-4 seconds, and a relaxation delay of 1-5 seconds.

o A number of scans (e.g., 8 to 16) are averaged to improve the signal-to-noise ratio.
e 13C NMR Acquisition:

o The spectrometer is tuned to the carbon frequency (e.g., ~100 MHz on a 400 MHz
instrument).

o A proton-decoupled pulse sequence is used to simplify the spectrum to singlets and to
benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.[7]

o Due to the lower sensitivity of the 13C nucleus, a larger number of scans (hundreds to
thousands) and a longer relaxation delay may be required.
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o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected to produce the final spectrum. The chemical shifts are then
referenced to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.[8]

IR Spectroscopic Data

The IR spectrum of 1-nonene shows characteristic absorption bands for the C=C double bond
and the associated C-H bonds.[9][10]

Vibrational Mode Frequency (cm~1) Intensity
=C-H Stretch (vinyl) 3079 Medium
C-H Stretch (aliphatic) 2850 - 2960 Strong
C=C stretch 1642 Medium
=C-H Bend (out-of-plane) 910, 990 Strong
C-H Bend (aliphatic) 1465 Medium

The presence of the =C-H stretch above 3000 cm~1 is a clear indication of unsaturation.[11][12]
The C=C stretch at 1642 cm~* confirms the presence of an alkene.[11] The strong bands at
910 and 990 cm~1* are characteristic of a monosubstituted (terminal) alkene.

Experimental Protocol for IR Spectroscopy

For a liquid sample like 1-nonene, the IR spectrum can be obtained using the following
method:

o Sample Preparation (Neat Liquid): A drop of pure 1-nonene is placed between two polished
salt plates (typically NaCl or KBr), which are transparent to infrared radiation. The plates are
pressed together to form a thin liquid film.
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e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition:

[¢]

A background spectrum of the clean salt plates in air is first recorded.

[¢]

The sample is then placed in the spectrometer's beam path.

The instrument scans the sample over the mid-infrared range (typically 4000 to 400 cm™1).

[e]

Multiple scans are averaged to enhance the signal-to-noise ratio.

[e]

The background spectrum is automatically subtracted from the sample spectrum to yield
the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

Mass Spectrometry Data

In Electron lonization (El) mass spectrometry, 1-nonene is bombarded with high-energy
electrons, causing it to ionize and fragment. The resulting mass spectrum shows the molecular
ion peak (M+) and various fragment ions.
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m/z (mass-to-charge ratio) Relative Intensity (%) Identity of Fragment

126 ~15 [CoH1s]* (Molecular lon, M™*)
83 ~30 [CeH11]*

70 ~60 [CsHao]*

69 ~50 [CsHe]*

56 ~85 [CaHs]*

55 ~75 [CaH7]*

43 ~65 [C3H7]*

41 ~100 (Base Peak) [CsHs]* (Allyl Cation)

The molecular ion peak at m/z 126 confirms the molecular formula CoH1s.[13] The most
common fragmentation pathway for alpha-olefins is allylic cleavage, which in the case of 1-
nonene, leads to the formation of the highly stable allyl cation ([CsHs]*) at m/z 41, which is
often the base peak.[14][15] Other peaks correspond to the loss of various alkyl radicals from
the molecular ion.

Experimental Protocol for Mass Spectrometry

A typical protocol for obtaining an ElI mass spectrum of 1-nonene, often coupled with Gas
Chromatography (GC), is as follows:

e Sample Introduction (GC-MS):

o Adilute solution of 1-nonene in a volatile solvent (e.g., dichloromethane or hexane) is
prepared.

o Asmall volume (e.g., 1 L) is injected into the gas chromatograph. The GC separates the
sample from the solvent and any impurities.

o The separated 1-nonene elutes from the GC column and directly enters the ion source of
the mass spectrometer.
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« lonization (Electron lonization - El):

o Inside the high-vacuum ion source, the gaseous 1-nonene molecules are bombarded by a
beam of electrons, typically with an energy of 70 eV.[16]

o This bombardment ejects an electron from the molecule, forming a positively charged
molecular ion (M*). Excess energy from this process causes the molecular ion to

fragment.
e Mass Analysis:

o The positively charged ions (the molecular ion and its fragments) are accelerated by an
electric field into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[17]
e Detection:
o An electron multiplier detector records the abundance of ions at each m/z value.
o The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Integrated Spectroscopic Analysis Workflow

The complementary nature of NMR, IR, and MS allows for the unambiguous structural
elucidation of 1-nonene. The logical workflow of this analysis is depicted below.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b085954?utm_src=pdf-body
https://www.cif.iastate.edu/mass-spec/ms-tutorial
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/04%3A_Structure_Determination_I-_UV-Vis_and_Infrared_Spectroscopy_Mass_Spectrometry/4.03%3A_Mass_Spectrometry
https://www.benchchem.com/product/b085954?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Techniques

IR Spectroscopy NMR (*H & 13C) Mass Spectrometry

Derived Information

Functional Groups C-H Framework Molecular Weight
(Alkene, Alkane) (Connectivity) & Formula

Fragmentation Pattern

(Allylic Cleavage)

Structure of 1-Nonene gy

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Data Integration for 1-Nonene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1-Nonene - Wikipedia [en.wikipedia.org]

2. 1-NONENE(124-11-8) 1H NMR [m.chemicalbook.com]

3. chem.libretexts.org [chem.libretexts.org]

4. 1-NONENE(124-11-8) 13C NMR spectrum [chemicalbook.com]

5. dev.spectrabase.com [dev.spectrabase.com]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b085954?utm_src=pdf-body-img
https://www.benchchem.com/product/b085954?utm_src=pdf-body
https://www.benchchem.com/product/b085954?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/1-Nonene
https://m.chemicalbook.com/SpectrumEN_124-11-8_1HNMR.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.10%3A_Characteristics_of_C_NMR_Spectroscopy
https://www.chemicalbook.com/SpectrumEN_124-11-8_13CNMR.htm
https://dev.spectrabase.com/spectrum/LhriVVMo5J5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 6. modgraph.co.uk [modgraph.co.uk]

e 7. bhu.ac.in [bhu.ac.in]

e 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

e 9. 1-NONENE(124-11-8) IR Spectrum [chemicalbook.com]
e 10. 1-Nonene [webbook.nist.gov]

e 11. orgchemboulder.com [orgchemboulder.com]

e 12. chem.libretexts.org [chem.libretexts.org]

e 13. 1-Nonene [webbook.nist.gov]

e 14. youtube.com [youtube.com]

e 15. Mass Spectrometry [www2.chemistry.msu.edu]

e 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility
[cif.iastate.edu]

e 17. chem.libretexts.org [chem.libretexts.org]

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 1-
Nonene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085954+#spectroscopic-data-for-1-nonene-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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